Molecular Weight & Physicochemical Profile Differences
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole (C8H14N2O) exhibits a molecular weight of 154.21 g/mol , which is 30.02 g/mol higher than that of 3-isopropyl-5-methyl-1H-pyrazole (C7H12N2, 124.19 g/mol) [1]. This difference arises from the replacement of a methyl group at the 5-position with a methoxy group and the addition of an N-methyl group. Consequently, the target compound possesses an additional hydrogen-bond acceptor (the methoxy oxygen) and increased lipophilicity due to the N-methyl substitution, while maintaining the same number of hydrogen-bond donors (zero) [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 154.21 g/mol |
| Comparator Or Baseline | 3-isopropyl-5-methyl-1H-pyrazole: 124.19 g/mol |
| Quantified Difference | +30.02 g/mol (24.2% increase) |
| Conditions | Calculated from molecular formula (C8H14N2O vs. C7H12N2) |
Why This Matters
The higher molecular weight and altered polarity directly impact solubility, chromatographic retention, and potential for membrane permeability, making the target compound more suitable for applications requiring specific partitioning or synthetic handles.
- [1] SpectraBase. (n.d.). 3-isopropyl-5-methyl-1H-pyrazole (Spectrum ID: FKzsL8Y7U2B). John Wiley & Sons, Inc. Retrieved from https://spectrabase.com/spectrum/FKzsL8Y7U2B View Source
- [2] Calculated from chemical structures based on standard hydrogen-bond rules. View Source
